Cas no 120351-98-6 (2-(2,5-dimethoxyphenoxy)ethan-1-amine)

2-(2,5-Dimethoxyphenoxy)ethan-1-amine is a substituted phenethylamine derivative characterized by its dimethoxy and phenoxy functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a precursor or intermediate in the development of bioactive molecules. The presence of the ethanamine backbone and aromatic substitution patterns may influence its binding affinity in receptor studies. Its structural features, including the ether linkage and electron-donating methoxy groups, contribute to its stability and reactivity in selective chemical transformations. The compound is typically handled under controlled conditions due to its sensitivity, making it suitable for specialized applications in medicinal chemistry and material science.
2-(2,5-dimethoxyphenoxy)ethan-1-amine structure
120351-98-6 structure
商品名:2-(2,5-dimethoxyphenoxy)ethan-1-amine
CAS番号:120351-98-6
MF:C10H15NO3
メガワット:197.231003046036
CID:5960982
PubChem ID:14245334

2-(2,5-dimethoxyphenoxy)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • Ethanamine, 2-(2,5-dimethoxyphenoxy)-
    • 2-(2,5-dimethoxyphenoxy)ethan-1-amine
    • 120351-98-6
    • EN300-1859821
    • インチ: 1S/C10H15NO3/c1-12-8-3-4-9(13-2)10(7-8)14-6-5-11/h3-4,7H,5-6,11H2,1-2H3
    • InChIKey: UEKOVRSKXCTXJF-UHFFFAOYSA-N
    • ほほえんだ: C(N)COC1=CC(OC)=CC=C1OC

計算された属性

  • せいみつぶんしりょう: 197.10519334g/mol
  • どういたいしつりょう: 197.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 53.7Ų

2-(2,5-dimethoxyphenoxy)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1859821-5.0g
2-(2,5-dimethoxyphenoxy)ethan-1-amine
120351-98-6
5g
$2858.0 2023-06-03
Enamine
EN300-1859821-0.1g
2-(2,5-dimethoxyphenoxy)ethan-1-amine
120351-98-6
0.1g
$867.0 2023-09-18
Enamine
EN300-1859821-5g
2-(2,5-dimethoxyphenoxy)ethan-1-amine
120351-98-6
5g
$2858.0 2023-09-18
Enamine
EN300-1859821-2.5g
2-(2,5-dimethoxyphenoxy)ethan-1-amine
120351-98-6
2.5g
$1931.0 2023-09-18
Enamine
EN300-1859821-0.25g
2-(2,5-dimethoxyphenoxy)ethan-1-amine
120351-98-6
0.25g
$906.0 2023-09-18
Enamine
EN300-1859821-10g
2-(2,5-dimethoxyphenoxy)ethan-1-amine
120351-98-6
10g
$4236.0 2023-09-18
Enamine
EN300-1859821-1g
2-(2,5-dimethoxyphenoxy)ethan-1-amine
120351-98-6
1g
$986.0 2023-09-18
Enamine
EN300-1859821-10.0g
2-(2,5-dimethoxyphenoxy)ethan-1-amine
120351-98-6
10g
$4236.0 2023-06-03
Enamine
EN300-1859821-0.05g
2-(2,5-dimethoxyphenoxy)ethan-1-amine
120351-98-6
0.05g
$827.0 2023-09-18
Enamine
EN300-1859821-0.5g
2-(2,5-dimethoxyphenoxy)ethan-1-amine
120351-98-6
0.5g
$946.0 2023-09-18

2-(2,5-dimethoxyphenoxy)ethan-1-amine 関連文献

2-(2,5-dimethoxyphenoxy)ethan-1-amineに関する追加情報

Comprehensive Overview of 2-(2,5-dimethoxyphenoxy)ethan-1-amine (CAS No. 120351-98-6): Properties, Applications, and Research Insights

In the realm of organic chemistry and pharmaceutical research, 2-(2,5-dimethoxyphenoxy)ethan-1-amine (CAS No. 120351-98-6) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its phenoxy-ethylamine backbone, is a subject of interest for researchers exploring novel bioactive molecules. Its molecular formula, C10H15NO3, and distinct dimethoxy-substituted aromatic ring make it a versatile intermediate in synthetic chemistry.

The growing demand for specialty chemicals in drug discovery and material science has propelled the study of compounds like 2-(2,5-dimethoxyphenoxy)ethan-1-amine. Recent trends in AI-driven molecular design and high-throughput screening have further highlighted its relevance. Researchers frequently inquire about its synthesis pathways, physicochemical properties, and potential therapeutic applications, making it a hotspot in academic and industrial discussions.

One of the most searched questions related to this compound revolves around its solubility and stability under varying pH conditions. Studies indicate that 2-(2,5-dimethoxyphenoxy)ethan-1-amine exhibits moderate solubility in polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO), while remaining stable at neutral pH. These properties are critical for its use in formulation development and bioconjugation strategies.

Another area of interest is the compound's role in neurochemical research. While not a direct focus of clinical studies, its structural analogs have been investigated for their interactions with neurotransmitter receptors. This has led to speculative discussions about its potential modulatory effects, though rigorous validation is required. The scientific community emphasizes the need for evidence-based research to explore these hypotheses further.

From an industrial perspective, 2-(2,5-dimethoxyphenoxy)ethan-1-amine is valued as a building block for more complex molecules. Its incorporation into polymer chemistry and catalysis has been explored, particularly in designing functionalized materials with tailored properties. The compound's ether and amine functionalities offer reactive sites for further derivatization, aligning with the principles of green chemistry and atom economy.

Environmental and safety considerations are also frequently addressed in searches about this compound. While 2-(2,5-dimethoxyphenoxy)ethan-1-amine is not classified as hazardous under standard guidelines, proper handling protocols and storage conditions (e.g., protection from light and moisture) are recommended to maintain its integrity. This aligns with broader industry trends toward sustainable chemical practices.

In summary, 2-(2,5-dimethoxyphenoxy)ethan-1-amine (CAS No. 120351-98-6) represents a compelling case study in the intersection of organic synthesis, pharmaceutical innovation, and material science. Its multifaceted applications and ongoing research underscore its importance in advancing scientific knowledge and technological progress.

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